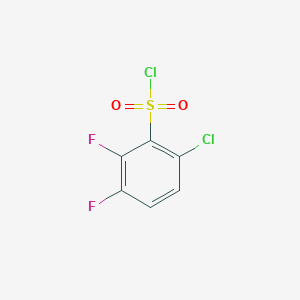

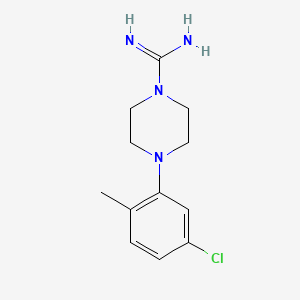

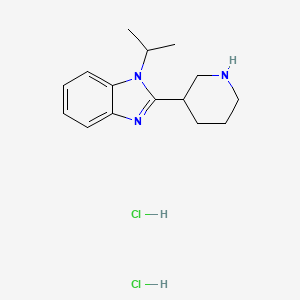

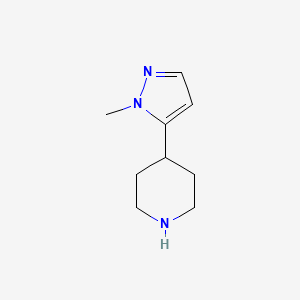

![molecular formula C10H9ClN2OS B1463629 5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole CAS No. 1029718-72-6](/img/structure/B1463629.png)

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

A study explored the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing antimicrobial properties against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. The chemical structures of the compounds were established through techniques like FTIR, 1H NMR, and mass spectroscopy, indicating moderate antimicrobial activity (Sah et al., 2014).

Structural and Molecular Characterization

Research into the title compound, synthesized via the condensation of 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole with (5-methyl-1,3,4-thiadiazol-2-yl)methanethiol, revealed an extended aromatic system where the benzene and oxadiazole rings are coplanar. This study provides insights into the molecular structure and potential chemical interactions of related compounds (Wang et al., 2007).

Fluorescence Properties

Another study focused on the synthesis of nitrogen heterocyclic aromatic halides via a Gattermann reaction, examining compounds like 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole for their fluorescence properties. This work contributes to the understanding of the optical properties of thiadiazole derivatives, highlighting their potential in applications requiring fluorescence (Li et al., 2017).

Antimicrobial and Antifungal Activities

Investigations into imino-4-methoxyphenol thiazole-derived Schiff base ligands synthesized from 2-amino-5-nitrothiazole and 2-amino-5-ethyl-1,3,4-thiadiazole have shown moderate activity against bacterial and fungal species, including E. coli and R. solanacearum, as well as F. oxysporum and A. niger. These findings suggest potential applications of thiadiazole derivatives as antimicrobial and antifungal agents (Vinusha et al., 2015).

Fungicide Activity

A study on the synthesis, crystal structure, and biological activity of thiadiazole-containing triazolothiadiazoles revealed their potential as fungicides. The compounds exhibited growth inhibition against various fungi, indicating the significance of thiadiazole derivatives in developing new agrochemicals with fungicide activity (Fan et al., 2010).

Safety And Hazards

According to Sigma-Aldrich, “5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole” is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

5-chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-14-8-4-2-7(3-5-8)6-9-12-10(11)15-13-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZZMAZKGHBNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)